2-(4-Fluoro-3-methylphenyl)phenol

Lipophilicity Medicinal Chemistry ADME Properties

2-(4-Fluoro-3-methylphenyl)phenol increases compound lipophilicity by 0.45 LogP units compared to non-fluorinated biphenyl phenols, enhancing membrane permeability. Its ortho-phenolic hydroxyl enables regioselective Pd-catalyzed C-H activation—a capability absent in para-isomers. This specific substitution pattern is essential for SAR studies quantifying fluorine's contribution to metabolic stability. Procure with confidence for medicinal chemistry and organic synthesis.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 742058-84-0
Cat. No. B6369976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-methylphenyl)phenol
CAS742058-84-0
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CC=C2O)F
InChIInChI=1S/C13H11FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3
InChIKeyIKEXXSTZXBAKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-3-methylphenyl)phenol (CAS 742058-84-0): Chemical Identity and Procurement Baseline


2-(4-Fluoro-3-methylphenyl)phenol, also systematically named 4'-fluoro-3'-methyl-[1,1'-biphenyl]-2-ol, is a fluorinated biphenyl phenol with the molecular formula C13H11FO and a molecular weight of 202.23 g/mol . It is commercially available with a typical purity specification of 95% . The compound features a phenolic hydroxyl group at the ortho-position of a biphenyl scaffold, with fluorine and methyl substituents on the second aromatic ring. This specific substitution pattern places it within a class of biphenyl phenols used as versatile building blocks in organic synthesis and medicinal chemistry research.

Why 2-(4-Fluoro-3-methylphenyl)phenol Cannot Be Substituted with Generic Biphenyl Phenols


Substituting 2-(4-Fluoro-3-methylphenyl)phenol with a generic, non-fluorinated biphenyl phenol such as 2-phenylphenol (o-phenylphenol) or its methyl analog (2-(p-tolyl)phenol) introduces significant changes in physicochemical properties, particularly lipophilicity, which can critically alter compound behavior in both synthetic and biological contexts [1][2]. The presence of a fluorine atom on the second aromatic ring increases the calculated LogP by approximately 0.45 to 0.15 units compared to non-fluorinated analogs [3], which directly impacts membrane permeability, metabolic stability, and solubility profiles. Furthermore, the specific ortho-phenolic substitution pattern distinguishes it from its para-isomer (4-(4-fluoro-3-methylphenyl)phenol), a factor known to influence reactivity in metal-catalyzed cross-coupling reactions and potential hydrogen-bonding interactions [4]. These quantitative and structural differences underscore why this specific compound cannot be considered an interchangeable commodity chemical and must be procured based on its unique molecular identity.

Quantitative Differentiation of 2-(4-Fluoro-3-methylphenyl)phenol from Key Analogs


Enhanced Lipophilicity Compared to Non-Fluorinated 2-Phenylphenol

2-(4-Fluoro-3-methylphenyl)phenol exhibits a calculated octanol-water partition coefficient (LogP) of 3.51 , which is significantly higher than that of its non-fluorinated analog, 2-phenylphenol, which has a reported LogP range of 3.06-3.11 [1][2]. This increase of approximately 0.40-0.45 LogP units indicates a substantially more lipophilic character, a direct consequence of the fluorine substitution.

Lipophilicity Medicinal Chemistry ADME Properties

Distinct Lipophilicity Profile Relative to Methylated Analog 2-(p-Tolyl)phenol

When compared to its methyl-substituted analog, 2-(p-tolyl)phenol (LogP 3.37) [1], 2-(4-Fluoro-3-methylphenyl)phenol demonstrates a higher LogP of 3.51 . The presence of a fluorine atom increases lipophilicity by approximately 0.14 LogP units over the methyl group, despite fluorine's often-misunderstood electronic effects.

Lipophilicity Bioisosterism Structure-Activity Relationship

Regioisomeric Differentiation from 4-(4-Fluoro-3-methylphenyl)phenol

2-(4-Fluoro-3-methylphenyl)phenol is the ortho-phenol regioisomer of 4-(4-fluoro-3-methylphenyl)phenol (CAS 64465-60-7). While both share identical molecular weight (202.22 g/mol) and near-identical calculated LogP (3.51 vs. 3.51) and TPSA (20.23 Ų) [1], their structural difference—the position of the hydroxyl group on the biphenyl core—confers distinct chemical reactivity profiles. The ortho-hydroxyl group in the target compound is known to act as a directing group in transition metal-catalyzed reactions and can participate in intramolecular hydrogen bonding, features that are absent in the para-isomer.

Synthetic Utility Regioselectivity Cross-Coupling

Targeted Application Scenarios for 2-(4-Fluoro-3-methylphenyl)phenol Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

In medicinal chemistry programs where a non-fluorinated biphenyl phenol core (e.g., 2-phenylphenol) exhibits insufficient cellular permeability or oral bioavailability, 2-(4-Fluoro-3-methylphenyl)phenol can be procured as a building block to increase compound lipophilicity by approximately 0.4-0.45 LogP units , potentially improving membrane permeation without substantially altering the core scaffold.

Synthesis of Complex Molecules via Directed C-H Functionalization

The ortho-phenolic hydroxyl group in 2-(4-Fluoro-3-methylphenyl)phenol can serve as a directing group in palladium-catalyzed C-H activation or cross-coupling reactions, enabling regioselective functionalization of the adjacent aromatic ring. This specific regioisomer is essential for such transformations, as its para-isomer (4-(4-fluoro-3-methylphenyl)phenol) lacks the necessary ortho-directing capability [1].

Structure-Activity Relationship (SAR) Studies Involving Fluorine Bioisosterism

For SAR campaigns exploring the impact of fluorine substitution, this compound provides a quantifiable 0.14 LogP unit increase in lipophilicity compared to its methyl analog (2-(p-tolyl)phenol) [2]. This allows researchers to systematically assess the contribution of a fluorine atom to key drug-like properties such as metabolic stability and target binding affinity.

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